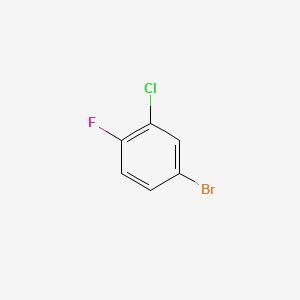

4-Bromo-2-chloro-1-fluorobenzene

描述

Historical Context and Evolution of Halogenated Aromatics in Organic Synthesis

Halogenated organic compounds have been a cornerstone of organic chemistry for centuries, with the first synthesis of chlorinated hydrocarbons dating back to the 1830s. nih.gov The systematic synthesis of haloalkanes and halogenated aromatic compounds gained momentum in the 19th century, in parallel with the development of organic chemistry and a deeper understanding of molecular structures. wikipedia.org Methods for the selective formation of carbon-halogen bonds were developed, making these compounds readily available for industrial and laboratory use. wikipedia.org

Initially, halogenated aromatics like monochlorobenzene and dichlorobenzenes were widely used as solvents and chemical intermediates. iloencyclopaedia.org The 20th century saw a massive expansion in the production and application of halogenated organic chemicals, including their use as pesticides, in public health applications, and as consumer products. nih.gov For instance, the commercial production of polychlorinated biphenyls (PCBs) began in 1929. nih.gov The persistence and, in some cases, toxicity of certain halogenated compounds led to environmental and health concerns, which in turn spurred further research into their metabolism and degradation. nih.govresearchgate.net This extensive body of research has provided detailed information on the biodegradation pathways of numerous halogenated aromatic compounds. researchgate.net

The evolution of synthetic methodologies, such as the Sandmeyer reaction for converting amines to aryl halides and various electrophilic aromatic substitution reactions, has allowed for precise control over the regiochemistry of halogenation. wikipedia.orgyoutube.com This has been crucial for the synthesis of complex, polysubstituted aromatic compounds like 4-bromo-2-chloro-1-fluorobenzene.

Contemporary Significance of this compound in Chemical Sciences

The contemporary significance of this compound lies primarily in its role as a key intermediate for synthesizing high-value molecules in medicinal chemistry and materials science. ontosight.aiossila.com The distinct reactivity of the bromo, chloro, and fluoro substituents allows for selective transformations, making it a versatile precursor.

A notable application is in the synthesis of brilanestrant (B612186) , a selective estrogen receptor degrader investigated for the treatment of breast cancer. ossila.com The this compound moiety is a crucial building block that influences the potency of the final drug molecule in degrading the estrogen receptor 1 (ERα). ossila.com

Furthermore, this compound is utilized in the preparation of advanced catalysts. For example, it is a starting material for a biphenyl-based boronic acid catalyst used in peptide synthesis. ossila.com The process involves the formation of a Grignard reagent from this compound, which then reacts to form the boronic acid. This catalyst has demonstrated high efficiency, achieving a 97% conversion in peptide synthesis over a four-hour period. ossila.com

The compound is also used to prepare other chemical intermediates, such as 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its role in building complex molecular architectures. chemicalbook.com

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Medicinal Chemistry | Intermediate for Brilanestrant | The this compound scaffold is integral to the potency of this selective estrogen receptor degrader for breast cancer treatment. ossila.com |

| Catalysis | Precursor for a Biphenyl Catalyst | Used to create a boronic acid catalyst that achieves 97% conversion in peptide synthesis. ossila.com |

| Organic Synthesis | Building Block | Employed in the synthesis of intermediates like 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com |

Scope and Research Trajectories for this compound

The future research landscape for this compound is expected to expand, driven by the continuous demand for novel pharmaceuticals, agrochemicals, and functional materials. The unique electronic and steric properties conferred by the three different halogens make it an attractive scaffold for further exploration.

One promising research trajectory is the development of new synthetic methodologies that leverage the differential reactivity of the C-Br, C-Cl, and C-F bonds. This could lead to more efficient and selective syntheses of complex target molecules. The development of novel cross-coupling reactions, for instance, could enable the sequential and site-selective introduction of different functional groups.

In medicinal chemistry, the compound will likely continue to be a valuable building block for designing new therapeutic agents. Its utility in the synthesis of brilanestrant suggests its potential as a fragment in the design of other targeted protein degraders or enzyme inhibitors. ossila.com The introduction of halogen atoms can significantly impact a molecule's hydrophobicity and binding affinity, properties that are critical for drug discovery. nih.gov

In materials science, halogenated aromatic compounds are precursors to polymers and other advanced materials. Research into new polymers derived from this compound could lead to materials with enhanced thermal stability, flame retardancy, or specific electronic properties. The synthesis of fluorinated building blocks from such precursors is an active area of research for applications in drug discovery and biochemistry. ossila.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIWGBQCVYTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393481 | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-21-4 | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorofluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060811214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorofluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 4-bromo-2-chloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Chloro 1 Fluorobenzene

Classical Synthesis Approaches

Traditional methods for synthesizing 4-bromo-2-chloro-1-fluorobenzene primarily rely on well-established reactions such as halogenation substitution and the Sandmeyer reaction involving diazotization.

Halogenation Substitution Strategies

Direct halogenation of a substituted benzene (B151609) ring is a fundamental approach to introducing bromine and chlorine atoms. For instance, the bromination of 2-chloro-1-fluorobenzene can be employed. This type of electrophilic aromatic substitution is a common method for producing halogenated aromatic compounds. ontosight.ai The reaction conditions, including the choice of brominating agent and catalyst, are crucial for achieving the desired regioselectivity and yield.

Another strategy involves the halogen exchange of existing halogens on the aromatic ring under specific conditions. For example, treating 1,2-dichlorobenzene (B45396) with hydrobromic acid at high temperatures in near-critical water has been shown to produce 1-bromo-2-chlorobenzene, demonstrating the feasibility of halogen exchange reactions. scirp.org

Diazotization and Subsequent Halogenation Reactions

A widely utilized and effective method for the synthesis of this compound is the Sandmeyer reaction. wikipedia.orggoogle.com This process begins with the diazotization of an appropriate aniline (B41778) precursor, followed by a copper-catalyzed halogenation.

The typical starting material for this route is 2-chloro-4-fluoroaniline. google.comgoogle.com This amine is first converted into a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite, in an acidic medium like hydrobromic or sulfuric acid at low temperatures (typically -5 to 5°C). google.comgoogle.comchemicalbook.com The resulting diazonium salt is then reacted with a brominating agent, often in the presence of a copper(I) bromide catalyst, to replace the diazonium group with a bromine atom, yielding the final product. google.comchemicalbook.com The Sandmeyer reaction is known for its versatility and ability to introduce a wide range of substituents onto an aromatic ring. nih.govorganic-chemistry.org

The reaction conditions for the diazotization and subsequent bromination steps are critical for maximizing the yield and purity of this compound. Key parameters include the equivalents of reagents, reaction temperature, and reaction time. For instance, the diazotization is typically carried out at low temperatures to ensure the stability of the diazonium salt. google.comgoogle.com

Modern Synthetic Transformations

Contemporary synthetic chemistry focuses on developing more efficient and selective methods for the preparation of complex molecules like this compound. These modern approaches often involve multi-step reaction designs and aim for high regioselectivity.

Multi-step Reaction Design for Selective Halogenation

Modern synthetic strategies often employ a sequence of reactions to achieve the desired substitution pattern with high precision. An example of a multi-step synthesis could involve the initial synthesis of a precursor molecule with a specific arrangement of functional groups that direct subsequent halogenation steps. For instance, a starting material might be chosen that allows for the sequential and regioselective introduction of the chloro and bromo substituents, followed by the introduction or unmasking of the fluoro group.

Regioselective Synthesis Pathways

Achieving the correct arrangement of the three different halogen atoms on the benzene ring is a significant challenge. Regioselective synthesis pathways are designed to control the position of each substituent. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of subsequent substitution reactions. For example, in the synthesis starting from 2-chloro-4-fluoroaniline, the amino group is the key functional group that is converted to the diazonium salt, which is then replaced by bromine. google.comgoogle.com The initial positions of the chlorine and fluorine atoms on the aniline ring dictate the final structure of the product.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Sandmeyer reaction, while effective, can generate byproducts. Research into alternative catalytic systems or reaction conditions can improve atom economy.

Use of Less Hazardous Chemical Syntheses: Exploring the use of less toxic and hazardous reagents and solvents. For example, replacing hazardous organic solvents with greener alternatives like water or ionic liquids where feasible. organic-chemistry.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. The copper catalyst in the Sandmeyer reaction is an example of this, though research into more efficient and recyclable catalysts is an ongoing area of interest. nih.gov

One approach that aligns with green chemistry principles is the use of one-pot synthesis, which can reduce the number of separation and purification steps, thereby minimizing solvent use and waste generation. google.com Another area of investigation is the use of alternative energy sources, such as microwave or ultrasound irradiation, to potentially accelerate reactions and improve yields under milder conditions.

Industrial Synthesis Scale-Up and Process Engineering Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves significant process engineering challenges. The primary industrial route, a Sandmeyer-type reaction, requires careful management of reaction conditions, materials handling, and purification processes to ensure safety, efficiency, and product quality on a large scale. The synthesis originates from 2-chloro-4-fluoroaniline, which undergoes diazotization followed by a bromination reaction. google.comgoogle.com

Key engineering considerations for scaling up this process include reactor design, heat management, and downstream processing. The reaction sequence involves highly reactive intermediates and corrosive reagents, necessitating robust equipment and control systems.

Diazotization Step: The initial step is the diazotization of 2-chloro-4-fluoroaniline. This is typically performed at low temperatures, generally between -5°C and 5°C, to ensure the stability of the resulting diazonium salt. google.comgoogle.com On an industrial scale, this requires reactors with high-efficiency cooling jackets and precise temperature control systems to manage the exothermic nature of the reaction and prevent decomposition of the diazonium intermediate. The addition of the diazotizing agent, such as sodium nitrite, must be carefully controlled to maintain the temperature and avoid localized overheating. google.com

Bromination (Sandmeyer Reaction) Step: The cold diazonium salt solution is then introduced to a solution containing a brominating agent, commonly cuprous bromide dissolved in hydrobromic acid. google.com This step is also exothermic and requires robust temperature management, with typical reaction temperatures ranging from 20°C to 70°C. google.com Glass-lined or specialized alloy reactors are necessary to withstand the corrosive hydrobromic acid. Process control focuses on the rate of addition of the diazonium salt to keep the reaction within the optimal temperature range, maximizing yield and minimizing the formation of impurities.

Downstream Processing and Purification: Following the reaction, the crude product is separated from the aqueous phase. Industrial-scale work-up involves phase separation in large-scale decanters, followed by washing steps to remove residual acids and salts. The final purification of this compound is typically achieved by vacuum distillation. google.com The significant difference between the boiling point of the product (194°C at atmospheric pressure) and potential impurities allows for effective separation. sigmaaldrich.com Operating under reduced pressure, for instance at 12 mmHg where the boiling point is approximately 62-63°C, allows the distillation to occur at lower temperatures, preventing thermal degradation of the product. google.com

Data Tables

The following tables provide key data relevant to the industrial synthesis of this compound.

| Process Step | Parameter | Value Range | Notes |

|---|---|---|---|

| Diazotization | Starting Material | 2-chloro-4-fluoroaniline | The primary amine precursor. |

| Temperature | -5°C to 5°C | Critical for diazonium salt stability. | |

| Reaction Time | 0.5 to 8 hours | Depends on batch size and addition rate. | |

| Bromination (Sandmeyer) | Brominating Agent | Cuprous Bromide in HBr | A common and effective reagent system. |

| Temperature | 20°C to 70°C | Exothermic reaction requiring cooling. | |

| Reaction Time | 1 to 5 hours | Time required for complete conversion. | |

| Purification | Vacuum Distillation | Primary method for achieving high purity. |

| Property | Value | Significance in Process Engineering |

|---|---|---|

| Molecular Weight | 209.44 g/mol | Used for stoichiometric calculations. |

| Boiling Point (at 760 mmHg) | 194 °C | Basis for designing distillation purification. |

| Density | 1.727 g/mL at 25°C | Important for reactor volume calculations and phase separation. |

| Form | Liquid | Determines material handling and transfer methods. |

| Purity (Commercial) | >98.0% to 99% | Specifies the target for the purification process. sigmaaldrich.comtcichemicals.com |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 1 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. byjus.comlibretexts.org The mechanism typically involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

The reactivity of an aromatic ring towards electrophiles is heavily influenced by the nature of the substituents it carries. In 4-bromo-2-chloro-1-fluorobenzene, all three substituents—fluorine, chlorine, and bromine—are halogens. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). vaia.com

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene. The strength of this effect decreases down the group: F > Cl > Br.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions relative to the halogen. For effective resonance, orbital overlap between the carbon 2p orbital and the halogen's valence p orbital is crucial. Fluorine (2p) exhibits the most effective overlap, while it is less efficient for chlorine (3p) and bromine (4p). vaia.com

| Substituent | Position | Effect on C3 | Effect on C5 |

| 1-Fluoro | ortho to C2, meta to C3 | ortho | meta |

| 2-Chloro | ortho to C1, ortho to C3 | ortho | para |

| 4-Bromo | meta to C3, ortho to C5 | meta | ortho |

Position C3: Is ortho to the chlorine at C2 and meta to the fluorine at C1 and the bromine at C4.

Position C5: Is para to the chlorine at C2 and ortho to the bromine at C4.

Given that ortho and para positions are activated by the resonance effect, substitution is most likely to be directed by the chlorine and bromine atoms. The fluorine atom's directing effect is less influential on the available positions. Therefore, electrophilic attack is predicted to occur preferentially at positions C3 and C5, with the precise outcome depending on the specific electrophile and reaction conditions.

The generally accepted mechanism for electrophilic aromatic substitution proceeds in two steps. libretexts.orgmasterorganicchemistry.com

Formation of the Arenium Ion: The electrophile (E+) attacks the π-system of the benzene ring, forming a new C-E sigma bond and a resonance-stabilized carbocation known as the arenium ion. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Recent computational and mechanistic studies have explored the potential for alternative pathways. vub.be For some reactions, particularly in the gas phase or under specific catalytic conditions, a concerted mechanism where the C-H bond breaks simultaneously with the C-E bond formation has been proposed. This avoids the formation of a distinct σ-complex intermediate. vub.be For the electrophilic substitution of this compound, the reaction is expected to follow the traditional two-step pathway involving the formation of a Wheland intermediate, especially when conducted in the presence of a Lewis acid catalyst to generate a strong electrophile. lumenlearning.com

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org This pathway becomes viable when the aromatic ring is rendered sufficiently electron-poor and possesses a suitable leaving group.

Two primary conditions must be met for a classical SNAr reaction to proceed via the addition-elimination mechanism: libretexts.org

Presence of a Good Leaving Group: Halides are common leaving groups.

Ring Activation: The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.org

In this compound, the halogen atoms themselves act as electron-withdrawing substituents, enhancing the electrophilicity of the ring carbons. However, they are only moderate activators compared to nitro groups. The reactivity order of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, making the attached carbon more electrophilic. youtube.com

Modern methods have expanded the scope of SNAr to include less activated haloarenes through the use of transition metal catalysis. nih.gov For instance, ruthenium(II) and rhodium(III) complexes can coordinate to the aromatic ring through its π-system. This coordination dramatically increases the ring's electrophilicity, facilitating nucleophilic attack even on electron-neutral or moderately deactivated rings. nih.gov Such catalytic systems enable displacements of chlorides and bromides, which are typically less reactive than fluorides in uncatalyzed SNAr reactions. nih.gov

The mechanism of SNAr is a two-step addition-elimination process.

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The stability of the intermediate Meisenheimer complex is a critical factor. Electron-withdrawing groups at the ortho and para positions to the site of attack can delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy. libretexts.org

| Leaving Group | Position | Activating Substituents (ortho/para) |

| Fluorine | C1 | Chlorine (ortho) |

| Chlorine | C2 | Fluorine (ortho), Bromine (meta) |

| Bromine | C4 | Chlorine (meta), Fluorine (meta) |

Based on stereoelectronic principles:

Attack at C1 (Displacing F): This position is activated by the ortho-chlorine.

Attack at C2 (Displacing Cl): This position is activated by the ortho-fluorine.

Attack at C4 (Displacing Br): This position has no ortho or para activating halogen.

Considering the high electronegativity of fluorine which strongly activates its carbon position for nucleophilic attack, displacement of the fluoride (B91410) at C1 or the chloride at C2 (which is activated by the ortho-fluorine) are the most probable outcomes in a competitive SNAr reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common electrophilic partners. rhhz.netnih.gov Reactions like the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings proceed via a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. rhhz.netcuny.edu

The key step for selectivity in a polyhalogenated substrate like this compound is the initial oxidative addition of the aryl halide to the low-valent transition metal catalyst (e.g., Pd(0)). The rate of this step is highly dependent on the carbon-halogen bond strength. The relative reactivity of aryl halides in oxidative addition is:

C-I > C-Br > C-Cl >> C-F

For this compound, the C-Br bond is significantly weaker and therefore more reactive towards oxidative addition than the C-Cl and C-F bonds. Consequently, transition metal-catalyzed cross-coupling reactions will occur with high selectivity at the C4 position, leaving the chlorine and fluorine atoms untouched. This allows for the selective introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at the position of the bromine atom.

For example, in a Suzuki-Miyaura coupling reaction using a palladium catalyst, this compound would react with an arylboronic acid (Ar-B(OH)₂) to selectively form 4-aryl-2-chloro-1-fluorobenzene.

Suzuki-Miyaura Coupling Protocols and Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound, this reaction offers a pathway to synthesize complex biaryl compounds, which are valuable precursors for pharmaceuticals and materials science. researchgate.netresearchgate.net The reaction's utility stems from its mild conditions and the commercial availability of a wide array of boronic acids. researchgate.net

Research has demonstrated the viability of using this compound as a substrate in Suzuki-Miyaura couplings. Palladium-based catalysts are typically employed to facilitate the reaction between the aryl halide and a boronic acid or its ester. The regioselectivity of the coupling is a key consideration due to the presence of multiple halogen atoms on the benzene ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions, leading to selective coupling at the bromine-substituted position.

A variety of palladium catalysts and reaction conditions have been explored to optimize the yield and selectivity of the coupling. For instance, supported palladium nanoparticles have been investigated as recyclable and environmentally friendly catalysts for the Suzuki-Miyaura reaction of fluorinated aryl halides. researchgate.net These heterogeneous catalysts offer advantages in terms of separation and reuse compared to their homogeneous counterparts. researchgate.net

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the introduction of a diverse range of substituents. Both electron-rich and electron-poor arylboronic acids, as well as alkenylboronic acids, can participate in the coupling, leading to a wide array of functionalized products. This versatility makes the Suzuki-Miyaura coupling a powerful tool for the derivatization of this compound.

Interactive Data Table: Suzuki-Miyaura Coupling of Halogenated Benzenes

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 2,4'-Difluorobiphenyl | High | researchgate.net |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 3,4'-Difluorobiphenyl | High | researchgate.net |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 4'-Fluoro-5-methyl-2-biphenyl | High | researchgate.net |

| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 4'-Fluoro-4-methyl-2-biphenyl | High | researchgate.net |

Negishi Coupling and Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a versatile substrate for other carbon-carbon bond-forming reactions, including the Negishi coupling. The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method provides a complementary approach to the Suzuki-Miyaura coupling, often exhibiting different functional group tolerance and reactivity patterns.

The presence of multiple halogen atoms on this compound again raises the issue of regioselectivity. Similar to the Suzuki-Miyaura coupling, the carbon-bromine bond is typically more susceptible to oxidative addition to the palladium or nickel catalyst than the carbon-chlorine or carbon-fluorine bonds. This allows for selective functionalization at the C-4 position.

Other notable carbon-carbon bond-forming reactions involving this compound include Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents). These reactions, along with the Suzuki and Negishi couplings, form a powerful toolkit for the synthesis of complex molecules from this compound. The choice of a specific coupling reaction often depends on the desired product, the availability of starting materials, and the required functional group compatibility.

Aryne-Mediated Reactions and Cycloaddition Chemistry

The generation of arynes, highly reactive intermediates, from dihalobenzenes is a well-established synthetic strategy. This compound can serve as a precursor to a halogenated benzyne (B1209423). Treatment with a strong base, such as an organolithium reagent, can lead to the formation of 2-chloro-4-fluorobenzyne through a halogen-metal exchange followed by elimination of lithium bromide.

Once generated, this aryne intermediate can participate in a variety of transformations, most notably cycloaddition reactions. sigmaaldrich.com For example, in the presence of a suitable diene, such as furan (B31954), the benzyne can undergo a [4+2] cycloaddition (Diels-Alder reaction) to afford a bicyclic adduct. stackexchange.com This adduct can then be further elaborated to produce complex polycyclic aromatic compounds. stackexchange.com The first reported Diels-Alder reaction of benzyne involved its trapping with furan to yield an adduct that was subsequently converted to 1-naphthol. stackexchange.com

The aryne can also be trapped by other nucleophiles or participate in dimerization or trimerization reactions in the absence of a trapping agent, leading to biphenylene (B1199973) and triphenylene (B110318) derivatives, respectively. stackexchange.com The ability to generate a specific halogenated benzyne from this compound provides a powerful route for the synthesis of intricately functionalized aromatic systems.

Radical Reaction Pathways and Photochemical Activations

While ionic reactions dominate many of the transformations of this compound, radical reaction pathways also offer unique synthetic opportunities. Homolytic cleavage of the carbon-halogen bonds can be induced by heat or light, generating aryl radicals. lumenlearning.com The relative ease of homolysis for the different carbon-halogen bonds (C-Br > C-Cl > C-F) suggests that radical formation will preferentially occur at the C-4 position.

These aryl radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling. For instance, in the presence of a suitable hydrogen donor, the aryl radical can be converted to 2-chloro-1-fluorobenzene.

Photochemical activation provides another avenue for inducing reactions of this compound. Irradiation with ultraviolet light can promote the homolytic cleavage of the carbon-bromine bond, initiating radical chain reactions. youtube.com A visible-light-mediated C(sp)-S cross-coupling of 1-haloalkynes with thiols has been reported, showcasing the potential of photochemical methods in forming new bonds under mild conditions. acs.org While this specific example does not use this compound directly, it highlights the growing interest in using light to drive chemical transformations of halogenated compounds.

Functional Group Interconversions and Derivatization Strategies

The halogen atoms on this compound are not merely points for cross-coupling reactions; they can also be transformed into other functional groups, significantly expanding the synthetic utility of this compound. These functional group interconversions (FGI) are a key aspect of organic synthesis. ub.edu

For example, the bromine atom can be converted to a lithium or magnesium species via halogen-metal exchange. This organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. Reaction with carbon dioxide, for instance, would yield the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid). sigmaaldrich.combldpharm.com

The inherent reactivity differences between the C-Br and C-Cl bonds can be exploited for sequential functionalization. For instance, a Suzuki or Negishi coupling can be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent transformation. This orthogonal reactivity is a powerful strategy for the controlled, stepwise construction of complex molecules.

Furthermore, the entire aromatic ring can be subject to nucleophilic aromatic substitution (SNA) reactions, although the presence of three halogen atoms can lead to complex reactivity patterns. The specific conditions and the nature of the nucleophile will determine the outcome of such reactions. The derivatization of this compound is a key step in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. ontosight.aigoogle.comgoogle.com For instance, it is used as an intermediate in the synthesis of the selective estrogen receptor degrader brilanestrant (B612186). ossila.com

Applications and Derivatization in Specialized Chemical Synthesis

Pharmaceutical Precursor and Drug Discovery Intermediate

4-Bromo-2-chloro-1-fluorobenzene is a recognized intermediate in the production of various pharmaceuticals. alfachemch.comchemimpex.com Its structure is employed to construct more complex, biologically active compounds, contributing to the discovery and development of new drugs. chemimpex.com The presence and specific arrangement of the three different halogen atoms allow for selective chemical reactions, such as cross-coupling, which are fundamental in medicinal chemistry.

This compound is utilized as an intermediate in the synthesis of anti-cancer agents. chemimpex.com The broader class of 4-bromo-2-chlorophenyl derivatives has been noted for its potential in developing compounds that act as anticancer agents through mechanisms such as the inhibition of tubulin polymerization. While specific pathways for all derivatives are diverse, the utility of this structural motif is established in oncological research.

While the direct use of this compound as an intermediate for anti-inflammatory compounds is not extensively detailed in available research, structurally related aniline (B41778) derivatives, such as 3-chloro-4-fluoroaniline, are used as starting materials for the synthesis of novel benzothiazole derivatives with demonstrated anti-inflammatory activity. This suggests the potential utility of the chloro-fluorophenyl moiety in the design of anti-inflammatory agents, though specific examples originating from this compound are not prominently documented.

This compound is identified as a useful intermediate in the synthesis of antibiotics. chemimpex.com The incorporation of this halogenated phenyl group can be a key step in building the core structure of certain antibiotic candidates, enhancing the efficiency of the drug discovery process. chemimpex.com

The application of halogenated benzenes is critical in the synthesis of targeted therapies. However, a direct link between this compound and the synthesis of AZD3264 is not described in publicly available scientific literature.

In the case of Brilanestrant (B612186) (GDC-0810), a selective estrogen receptor degrader (SERD) developed for the treatment of breast cancer, it is a structural isomer, 1-Bromo-2-chloro-4-fluorobenzene (B27530) , that serves as a crucial building block. This highlights the importance of specific isomerism in the synthesis of complex pharmaceutical agents, where the precise placement of functional groups is critical for the desired biological activity.

Table 1: Pharmaceutical Research Applications

| Application Area | Role of this compound or Isomer | Specific Compound Mentioned |

|---|---|---|

| Anti-Cancer | Intermediate in the synthesis of anti-cancer agents. | Brilanestrant (synthesized from the isomer 1-Bromo-2-chloro-4-fluorobenzene) |

| Antibiotics | Intermediate in the development of new antibiotics. | Not specified |

| Drug Discovery | General building block for biologically active compounds. | Not specified |

Agrochemical Synthesis and Development

Beyond pharmaceuticals, this compound is a significant precursor in the agrochemical sector. chemimpex.com Its unique electronic properties and reactivity make it suitable for creating active ingredients in crop protection products.

This compound is used in the formulation of effective pesticides and herbicides. chemimpex.com A patent for the production of its isomer, 1-bromo-2-chloro-4-fluorobenzene, explicitly notes its importance as an intermediate for compounds possessing herbicidal activity. google.com This underscores the value of the bromo-chloro-fluorobenzene scaffold in developing new agrochemical solutions.

Table 2: Agrochemical Research Applications

| Application Area | Role of this compound or Isomer |

|---|---|

| Herbicides | Precursor for compounds with herbicidal properties (isomer noted). google.com |

| Pesticides | Intermediate in the formulation of effective pesticides. chemimpex.com |

Structure-Activity Relationship Studies in Agrochemical Design

This compound is a valuable building block in the field of agrochemical research, particularly in structure-activity relationship (SAR) studies. SAR investigations are fundamental to the design of new and effective pesticides, herbicides, and fungicides. The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring of this compound provides a unique scaffold that researchers can modify to probe the factors influencing biological activity.

The utility of this compound in this context stems from its role as a key intermediate in the synthesis of more complex agrochemical candidates. chemimpex.com The distinct electronic properties and steric profile of each halogen atom allow for systematic modifications to a parent molecule. By incorporating this halogenated phenyl group, chemists can analyze how these changes affect the compound's efficacy, target specificity, and metabolic stability.

Key Contributions of the Halogen Substituents in SAR Studies:

| Halogen | Position | Influence on Molecular Properties | Role in SAR |

| Fluorine | 1 | High electronegativity, small size. Can form strong bonds and alter acidity of nearby groups. | Modulates electronic properties, enhances metabolic stability, and can improve binding affinity to target enzymes. |

| Chlorine | 2 | Electronegative, larger than fluorine. | Influences the overall electronic nature and steric profile of the molecule, affecting how it fits into a biological target's active site. |

| Bromine | 4 | Good leaving group, provides a reactive site for further chemical modification. | Acts as a synthetic handle for creating a library of derivatives, allowing researchers to explore a wide range of functional groups at this position to optimize activity. |

Through the synthesis of analogues where, for example, the bromine atom is replaced with other groups, researchers can determine the precise structural requirements for optimal pesticidal or herbicidal action. This iterative process of synthesis and biological testing, enabled by versatile intermediates like this compound, is crucial for the development of next-generation crop protection agents.

Advanced Materials Science Applications

The unique combination of three different halogens on a stable aromatic ring makes this compound a significant component in the development of advanced materials. chemimpex.com Its electronic properties and reactivity are leveraged to create polymers, coatings, and specialty resins with specifically engineered characteristics. chemimpex.com

Monomer for Polymer and Coating Synthesis

In materials science, this compound serves as a monomer or a co-monomer in the synthesis of high-performance polymers and coatings. chemimpex.com The incorporation of this molecule into a polymer backbone can impart a range of desirable properties derived from its halogen substituents.

Research Findings on Polymer Property Enhancement:

Flame Retardancy: The presence of bromine and chlorine atoms is known to confer flame-retardant properties to materials. When integrated into a polymer matrix, these halogens can disrupt the chemical reactions of combustion.

Thermal Stability & Chemical Resistance: The carbon-fluorine bond is exceptionally strong, and its presence in a polymer can significantly enhance its thermal stability and resistance to chemical degradation.

Reactive Site for Cross-linking: The bromine atom can serve as a reactive site for subsequent cross-linking reactions, allowing for the formation of thermosetting polymers or the modification of thermoplastic properties.

Development of Specialty Chemicals and Resins with Enhanced Properties

Beyond polymers, this compound is a precursor for a variety of specialty chemicals and high-performance resins. chemimpex.com Its structure can be incorporated into larger molecules to fine-tune properties such as refractive index, thermal stability, and dielectric constant. These tailored chemicals are essential for applications in electronics, aerospace, and other advanced technology sectors. The compound acts as a foundational building block, allowing for the precise introduction of the 2-chloro-4-bromophenyl moiety to achieve a desired performance characteristic in the final product. chemimpex.com

Catalysis and Ligand Design

The reactivity of this compound, particularly the carbon-bromine bond, makes it a versatile precursor in the synthesis of complex molecules used in catalysis.

Synthesis of Catalysts for Organic Reactions (e.g., peptide synthesis)

While not a catalyst itself, this compound is an important starting material for building more elaborate molecules that function as catalysts. In modern organic synthesis, including complex processes like peptide synthesis, small molecule organocatalysts are of great interest. nih.govbohrium.com These catalysts are often complex structures designed for high efficiency and selectivity.

Halogenated aromatic compounds are frequently used as foundational skeletons in the multi-step synthesis of such catalysts. The bromine atom in this compound can be readily transformed into other functional groups through organometallic reactions, allowing for the construction of a catalytically active center. The fluorine and chlorine atoms remain on the ring, serving to modulate the electronic properties (i.e., the reactivity and stability) of the final catalyst molecule.

Development of Novel Ligands for Organometallic Catalysis

In organometallic catalysis, a ligand (an organic molecule) binds to a metal center, and the nature of this ligand is critical in controlling the catalyst's activity and selectivity. Fluorinated organometallic compounds are an advancing field with a significant impact on catalysis. This compound is a valuable precursor for creating novel ligands.

The synthetic utility of this compound in ligand design is based on the following principles:

Reactive Handle: The bromine atom provides a convenient point of attachment. It can readily participate in cross-coupling reactions (such as Suzuki or Heck reactions), which are powerful methods for forming carbon-carbon bonds and assembling complex ligand structures. researchgate.net

Electronic Tuning: The fluorine and chlorine atoms exert a strong electron-withdrawing effect. By incorporating this ring into a ligand scaffold, chemists can precisely tune the electronic environment of the metal center to which it is bound. This electronic modulation can have a profound impact on the catalytic cycle, potentially increasing reaction rates and improving selectivity.

Contributions of Halogens to Ligand Design:

| Halogen | Feature | Impact on Ligand and Catalyst Performance |

| Bromine | Reactive Site | Enables incorporation into larger, more complex ligand frameworks via cross-coupling reactions. |

| Chlorine & Fluorine | Electron-Withdrawing Groups | Modify the electron density of the ligand, which in turn tunes the electronic properties and reactivity of the metal catalyst. |

This ability to systematically modify both the structure and electronic properties makes this compound and similar halogenated building blocks essential tools for the rational design of new, highly efficient catalysts for a wide range of chemical transformations.

Synthesis of Complex Organic Architectures

This compound serves as a versatile building block in the synthesis of intricate organic molecules due to its distinct substitution pattern, which allows for selective chemical transformations. Its utility is particularly notable in the construction of complex frameworks such as benzonorbornadienes, biphenyls, phenanthridines, and various organoboron compounds.

Preparation of Benzonorbornadiene Derivatives

The synthesis of benzonorbornadiene derivatives can be accomplished using this compound as a precursor. sigmaaldrich.com This process involves the generation of a substituted benzyne (B1209423) intermediate, which subsequently undergoes a Diels-Alder cycloaddition reaction. sigmaaldrich.com

The key step is the regioselective formation of the benzyne. This is typically achieved through a low-temperature metal-halogen exchange reaction. The bromine atom on the this compound molecule is selectively abstracted by a strong base, such as an organolithium reagent, leading to the formation of a highly reactive 4-chloro-2-fluorobenzyne intermediate. This intermediate is then trapped in situ by a diene, such as cyclopentadiene, via a [4+2] cycloaddition to yield the corresponding benzonorbornadiene derivative. sigmaaldrich.com The specific substitution pattern of the starting material directs the regiochemistry of the benzyne formation and, consequently, the structure of the final product.

Synthesis of Biphenyls and Phenanthridines

This compound is a valuable starting material for the synthesis of substituted biphenyls, which are important structural motifs in many pharmaceuticals and functional materials. google.comnih.gov These biphenyls can be further elaborated to produce more complex heterocyclic systems like phenanthridines. The primary method for creating the biphenyl structure from this starting material is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netikm.org.my

In a typical Suzuki coupling, this compound is reacted with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. researchgate.netikm.org.my The reaction selectively couples at the carbon-bromine bond, which is more reactive than the carbon-chlorine or carbon-fluorine bonds under these conditions. For instance, the coupling with 2-cyanoarylboronic esters yields the corresponding cyanobiphenyls. sigmaaldrich.com These cyanobiphenyl derivatives serve as crucial precursors for the synthesis of 6-substituted phenanthridines. sigmaaldrich.com The subsequent steps involve the transformation of the cyano group and an intramolecular cyclization to form the fused, three-ring phenanthridine core.

Table 1: Example of a Suzuki Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Product |

|---|

Formation of Organoboron Compounds (e.g., dioxaborolanes, boronic acids)

The conversion of this compound into organoboron compounds, such as boronic acids and their pinacol esters (dioxaborolanes), is a key transformation that greatly expands its synthetic utility. wikipedia.org The most common method for this conversion is the Miyaura borylation reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is a palladium-catalyzed cross-coupling process that forms a carbon-boron bond. alfa-chemistry.com

The Miyaura borylation involves reacting the aryl halide, this compound, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgalfa-chemistry.com The reaction is carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, typically potassium acetate (KOAc). alfa-chemistry.com The process results in the formation of 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. alfa-chemistry.comorganic-chemistry.org These resulting boronic esters are stable, can be purified by chromatography, and serve as versatile intermediates for subsequent reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. wikipedia.orgnih.gov The pinacol esters can be hydrolyzed to the corresponding boronic acids if needed. This method is valued for its mild conditions and tolerance of various functional groups. alfa-chemistry.com

Table 2: Summary of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₆H₃BrClF | Starting Material |

| Benzonorbornadiene | C₁₁H₁₀ | Product Class |

| Biphenyl | C₁₂H₁₀ | Product Class |

| Phenanthridine | C₁₃H₉N | Product Class |

| Dioxaborolane | C₂H₅BO₂ | Compound Class |

| Boronic acid | R-B(OH)₂ | Compound Class |

| Cyclopentadiene | C₅H₆ | Reagent |

| 2-Cyanoarylboronic ester | C₇H₆BNO₂ (example) | Reagent |

| 6-Substituted phenanthridine | C₁₃H₈NR | Product Subclass |

| Phenylboronic Acid | C₆H₇BO₂ | Reagent |

| 4-Chloro-2-fluoro-1,1'-biphenyl | C₁₂H₈ClF | Product |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | Reagent |

| Potassium acetate (KOAc) | C₂H₃KO₂ | Reagent (Base) |

Environmental Fate and Ecotoxicological Implications of 4 Bromo 2 Chloro 1 Fluorobenzene

Environmental Persistence and Degradation Pathways in Various Media

The persistence of halogenated aromatic compounds is largely due to the strength of the carbon-halogen bonds. scirp.org The carbon-fluorine bond, in particular, is exceptionally strong, making fluoroaromatic compounds generally more resistant to degradation than their chloro- or bromo- counterparts. researchgate.net Consequently, 4-bromo-2-chloro-1-fluorobenzene is expected to be a persistent organic pollutant.

Microbial degradation is a primary pathway for the breakdown of halogenated aromatics in the environment. nih.gov This process can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of halogenated benzenes is typically initiated by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a substituted catechol. oup.com For this compound, this initial step would likely produce a halogenated catechol intermediate. This is a critical step, as the subsequent enzymatic reactions depend on the structure of this intermediate. nih.gov Following the formation of the catechol, ring cleavage occurs, most commonly through an ortho-cleavage pathway, which breaks the aromatic ring. nih.govresearchgate.net The resulting aliphatic intermediates are then further metabolized, with the eventual removal of the halogen ions. oup.com

Anaerobic Degradation: In environments lacking oxygen, such as deep sediments and certain subsurface soils, anaerobic degradation can occur. scirp.org This process often involves reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. This can be a slower process but is crucial for the remediation of sites contaminated with these compounds where oxygen is limited. scirp.org

The table below outlines the probable, inferred degradation steps for this compound based on established pathways for similar compounds.

| Degradation Step | Enzyme Class | Probable Reaction | Intermediate Compound(s) |

| Initial Oxidation | Dioxygenase | Hydroxylation of the aromatic ring | Halogenated cis-dihydrodiol |

| Dehydrogenation | Dehydrogenase | Formation of a catechol | Halogenated catechol |

| Ring Cleavage | Dioxygenase | ortho- or meta-cleavage of the catechol ring | Halogenated muconic acid derivatives |

| Further Metabolism | Various hydrolases, isomerases, reductases | Dehalogenation and conversion to central metabolites | Tricarboxylic acid (TCA) cycle intermediates |

Bioaccumulation and Biomagnification Potential in Ecosystems

Bioaccumulation refers to the process where a substance is absorbed by an organism at a rate faster than it is lost. Halogenated aromatic compounds are often lipophilic, meaning they have a tendency to dissolve in fats and lipids rather than water. This property leads to their accumulation in the fatty tissues of organisms. mdpi.com Given its structure as a polyhalogenated benzene (B151609), this compound is expected to be lipophilic and thus have the potential to bioaccumulate.

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Persistent and bioaccumulative substances are of particular concern as they can magnify, reaching high concentrations in top predators. While no specific studies on the biomagnification of this compound are available, its expected persistence and bioaccumulative nature suggest it could pose a risk of biomagnification within food webs.

| Parameter | Predicted Potential for this compound | Rationale |

| Bioaccumulation | High | As a halogenated aromatic hydrocarbon, it is expected to be lipophilic and partition into the fatty tissues of organisms. |

| Biomagnification | Moderate to High | Due to its likely persistence and bioaccumulative properties, concentrations may increase at higher trophic levels. |

Pathways of Environmental Distribution: Soil, Water, and Atmospheric Migration

The distribution of this compound in the environment will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil particles.

Soil: Due to its presumed low water solubility and lipophilic character, the compound is expected to adsorb strongly to organic matter in soil and sediments. This reduces its mobility in the subsurface but also makes it a long-term source of contamination in soils.

Water: The compound is classified as very toxic to aquatic life with long-lasting effects. tcichemicals.com Its release into aquatic systems could lead to contamination of both the water column and sediments. Its low solubility would limit the concentration dissolved in water, with most of the mass likely partitioning to suspended organic particles and bottom sediments.

Atmosphere: With a boiling point of 194 °C, this compound is considered a semi-volatile organic compound (SVOC). sigmaaldrich.comresearchgate.net This suggests that while it is not highly volatile, it can be transported in the atmosphere, either as a vapor or adsorbed to particulate matter, allowing for potential long-range environmental transport.

Sustainable Management and Mitigation Strategies for Halogenated Aromatics

Managing contamination from persistent halogenated aromatics like this compound requires sustainable and effective strategies. Biological degradation methods are considered environmentally friendly and cost-effective approaches. nih.govnih.gov

Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. mdpi.com The process can involve bioaugmentation (introducing specific microbes to a site) or biostimulation (adding nutrients to encourage the growth of native degrading microbes). A deep understanding of the microbial degradation pathways is essential for designing effective bioremediation technologies. nih.govnih.gov

Mycoremediation: This approach uses fungi to decontaminate polluted sites. Fungi, particularly filamentous fungi, possess powerful extracellular enzymes and extensive mycelial networks that can degrade complex and persistent pollutants like halogenated aromatics. mdpi.com

Phytoremediation: This involves the use of plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up halogenated organic compounds and either store them or break them down through metabolic processes.

Combined Approaches: Often, a combination of physical, chemical, and biological methods is most effective. For instance, initial chemical treatment could break down highly concentrated pollutants, followed by bioremediation to clean up the residual contamination. Developing hybrid metabolic pathways in recombinant microorganisms is also an area of active research for degrading recalcitrant compounds. nih.gov

The successful implementation of these strategies for compounds like this compound hinges on further research into its specific degradation pathways and the microorganisms capable of its transformation. oup.com

Advanced Research Directions and Future Perspectives on 4 Bromo 2 Chloro 1 Fluorobenzene Research

Innovations in Efficient and Selective Synthesis Methods

The synthesis of polyhalogenated benzenes like 4-Bromo-2-chloro-1-fluorobenzene presents challenges in achieving high efficiency and regioselectivity. Traditional methods often rely on classical reactions, such as the Sandmeyer reaction, starting from a corresponding aniline (B41778). For instance, the synthesis of the isomeric 1-bromo-2-chloro-4-fluorobenzene (B27530) is achieved by the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with a brominating agent like cuprous bromide. google.comgoogle.com A similar approach for a related isomer, 1-bromo-4-chloro-2-fluorobenzene, starts from 4-chloro-2-fluoroaniline. chemicalbook.com

Future innovations are moving beyond these classical methods towards more sophisticated and sustainable approaches. Key areas of development include:

Catalytic Halogenation: The development of novel catalysts is crucial for direct and selective halogenation, minimizing the need for multi-step sequences starting from pre-functionalized precursors. Research into catalytic enantioselective fluorination, for example, has seen significant advances with the development of bench-stable electrophilic fluorinating reagents and metal catalysts capable of inducing asymmetry. acs.orgnih.gov Applying similar principles to achieve regioselective bromination and chlorination on a fluorinated backbone is a promising frontier.

Electrochemical Synthesis: Modern electro-organic synthesis offers a powerful tool for selective halogenation. Recent studies on the electrochemical halogenation of anilines have shown that it is possible to control the degree of substitution (mono- vs. di-halogenation) by precisely adjusting the electrode potential. acs.org This potential-controlled method could be adapted for the selective synthesis of this compound, offering a reagent-light and highly tunable synthetic route. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for forming C-C and C-X bonds. Research on the reactivity of bromoalkynes bearing electron-withdrawing groups demonstrates the utility of photocatalysis in activating halogenated compounds for further transformation. acs.orgacs.org Developing photocatalytic systems for the direct, selective halogenation of appropriate precursors could provide a more energy-efficient pathway to this compound.

Discovery of Novel Applications in Emerging Chemical Fields

As a versatile synthetic intermediate, this compound is primarily valued for its potential to be elaborated into more complex, high-value molecules. Its distinct halogen substituents can be selectively addressed in subsequent reactions, such as cross-coupling, metallation, or nucleophilic aromatic substitution.

Emerging applications are being discovered in several key areas:

Medicinal Chemistry: Polyhalogenated aromatic compounds are integral to the structure of many modern pharmaceuticals. The specific substitution pattern can significantly influence a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. For example, the related compound 1-bromo-2-chloro-4-fluorobenzene is a key intermediate in the synthesis of brilanestrant (B612186), a selective estrogen receptor degrader for breast cancer treatment. ontosight.ai Furthermore, studies on HIV-1 integrase inhibitors like elvitegravir, which contains a halobenzene moiety, have shown that modifying the halogen substituents can enhance binding affinity through specific interactions like halogen bonding. researchgate.net this compound represents a scaffold that can be explored for developing new therapeutic agents with fine-tuned pharmacological profiles.

Agrochemicals: The search for new herbicides and pesticides with improved efficacy and environmental profiles is a continuous effort. The synthesis of herbicidal compounds has been shown to proceed through intermediates like 1-bromo-2-chloro-4-fluorobenzene, highlighting the relevance of this structural motif in agrochemical research. google.comgoogle.com

Materials Science: While specific applications for this compound in materials science are not yet widely reported, polyhalogenated aromatics are foundational components in the synthesis of liquid crystals, polymers, and organic electronic materials. The compound's defined structure makes it a candidate for creating functional materials where precise control over intermolecular interactions and electronic properties is required.

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing and discovery. nih.gov These technologies offer enhanced safety, better control over reaction parameters, and increased efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with halogenations. nih.gov

Flow Chemistry for Halogenation: Traditional batch halogenations can suffer from poor selectivity and safety issues. nih.gov Flow chemistry, with its superior heat and mass transfer, allows for precise temperature control and reaction times, leading to cleaner reactions and higher yields. The synthesis of this compound via diazotization, a process that requires careful temperature control and handling of unstable intermediates, is an ideal candidate for adaptation to a continuous flow process. This would enable safer, more scalable, and reproducible production.

Automated Synthesis Platforms: For discovering new derivatives, automated synthesis platforms can rapidly generate libraries of compounds from a common building block like this compound. sigmaaldrich.comeubopen.org These robotic systems can perform a wide array of reactions, such as Suzuki couplings, amide bond formations, and reductive aminations, in a high-throughput manner. sigmaaldrich.com By integrating such platforms, researchers can accelerate the iterative design-synthesis-test cycle in drug and materials discovery, using this compound as a versatile starting point.

| Technology | Potential Advantage for this compound Research |

| Flow Chemistry | Improved safety and control for exothermic halogenation/diazotization reactions; enhanced scalability and reproducibility of synthesis. |

| Automated Synthesis | Rapid generation of derivative libraries for screening in medicinal chemistry and materials science; acceleration of structure-activity relationship studies. |

| High-Throughput Screening | Efficient evaluation of novel derivatives for biological activity or material properties. |

Deeper Exploration of Structure-Reactivity Relationships for Rational Design

The synthetic utility of this compound stems from the different reactivity of its three halogen atoms. Understanding these differences is key to its strategic use in multi-step synthesis. The C–Br bond is generally the most reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C–Cl bond, while the C–F bond is typically the most inert under these conditions. This reactivity hierarchy allows for selective, sequential functionalization of the aromatic ring.

Future research will focus on a more nuanced understanding of its reactivity:

Orthogonal Reactivity: Developing catalytic systems that can selectively activate the C-Cl bond without disturbing the C-Br bond, or vice-versa, would provide powerful tools for creating complex substitution patterns. This would expand the synthetic playbook beyond the standard reactivity hierarchy.

Influence on Biological Interactions: In the context of rational drug design, the specific positions of the halogens are critical. Research has shown that the electron-deficient region along the axis of a C-X bond (a "sigma-hole") can engage in favorable halogen bonding with electron-rich atoms in a protein's active site. researchgate.net A deeper understanding of how the interplay between the fluoro, chloro, and bromo substituents on this ring influences the electrostatic potential and interaction energies is crucial for designing next-generation inhibitors for targets like the HIV-1 integrase. researchgate.net

Computational Modeling: Quantum chemical calculations can predict the relative activation barriers for different reaction pathways, guiding the rational design of experiments and catalysts for achieving desired selectivity.

Synergistic Research with Computational and Experimental Methodologies

The combination of computational chemistry and experimental work provides a powerful paradigm for modern chemical research. This synergy allows for a deeper mechanistic understanding and accelerates the discovery process.

For this compound, this integrated approach is being applied in several ways:

Mechanistic Elucidation: Combined experimental and Density Functional Theory (DFT) studies are invaluable for uncovering complex reaction mechanisms. rsc.org For example, such studies can explain the observed selectivity in catalytic reactions or predict the most favorable reaction pathways, saving significant experimental effort.

Spectroscopic Analysis: Computational methods are used to predict and interpret spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman) for related molecules like 1-bromo-4-chlorobenzene (B145707) have been shown to be in good agreement with experimental spectra, allowing for confident assignment of spectral features. sigmaaldrich.com

Predicting Molecular Properties: Computational tools can predict various properties, from the reactivity of a molecule to its interaction energy with a biological target. Studies on halogenated glucose derivatives have successfully used DFT to support findings from X-ray crystallography and to analyze intermolecular forces like hydrogen bonds. mdpi.comnih.gov Similarly, quantum chemistry can quantify the binding energies of halobenzene derivatives in protein active sites, guiding the design of more potent drug candidates. researchgate.net

The future of research on this compound will increasingly rely on this dual approach. Predictive modeling will guide the development of more efficient syntheses and the rational design of new functional molecules, while experimental validation will provide the ultimate proof and feedback for refining theoretical models.

常见问题

Basic Questions

Q. What safety protocols are critical when handling 4-Bromo-2-chloro-1-fluorobenzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., vapor respirators) is advised in poorly ventilated areas .

- Ventilation : Ensure local exhaust systems are operational to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release due to aquatic toxicity (H410 hazard) .

- Storage : Keep in a cool, ventilated area away from ignition sources (flash point: 88°C) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : The compound’s purity is typically ≥98% by GC, as per technical specifications. Retention time comparison with standards can confirm identity .

- NMR Spectroscopy : and NMR can verify structural integrity and detect halogenated impurities .

- Boiling Point Validation : Cross-check observed boiling points (e.g., 95°C at 30 mmHg) with literature values to detect solvent residues .

Q. What are the recommended methods for purifying this compound?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (30 mmHg) is effective due to its moderate boiling point .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate halogenated byproducts.

- Recrystallization : Limited utility due to its liquid state at room temperature, but derivatives (e.g., crystalline acetates) may benefit from this method .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Reaction Setup : Combine with arylboronic esters (e.g., 2-cyanoarylboronic esters) in a Pd-catalyzed system (e.g., Pd(PPh)) under inert atmosphere.

- Optimization : Vary bases (e.g., KCO) and solvents (toluene/ethanol) to enhance yields. Monitor reaction progress via TLC or GC-MS .

- Applications : Synthesize biphenyl intermediates for phenanthridines or IKK2 inhibitors (e.g., AZD3264) .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve heavy atom (Br/Cl) positions.

- Software Tools : SHELXL/SHELXS for refinement, particularly for handling twinned crystals or high thermal motion in halogen atoms .

- Validation : Cross-validate with DFT-calculated geometries (e.g., Gaussian) to resolve electron density ambiguities .

Q. How should researchers resolve contradictory data in reported physical properties (e.g., boiling points) of halogenated benzene derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over supplier data (e.g., TCI America’s boiling point: 95°C/30 mmHg vs. older literature).

- Experimental Replication : Reproduce measurements under standardized conditions (e.g., calibrated manometers for pressure).

- Computational Validation : Use thermodynamic models (e.g., Antoine equation) to predict boiling points and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。